molecular formula C12H12BrNO2 B12938778 (4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone

(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone

Cat. No.: B12938778
M. Wt: 282.13 g/mol
InChI Key: ZPYFSUDHUDJPGP-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It features a spirocyclic 6-oxa-1-azaspiro[3.3]heptane scaffold, a structure recognized as a valuable polar alternative to common motifs like gem-dimethyl groups and morpholine, offering potential for improved metabolic stability and hydrogen-bonding capacity in drug design . This compound belongs to a novel class of inhibitors targeting Polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis . Pks13 is responsible for the final step in the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall and vital for the pathogen's virulence and survival . By inhibiting the thioesterase domain of Pks13, this chemotype demonstrates a distinct binding mode, providing a promising starting point for the development of new anti-tubercular agents with a novel mechanism of action, which is crucial for combating drug-resistant strains . Researchers can utilize this compound as a key synthetic intermediate or a pharmacological tool in structure-activity relationship (SAR) studies aimed at optimizing antimycobacterial potency and improving in vitro ADMET profiles, while working to mitigate off-target liabilities such as hERG channel inhibition that have hampered previous related chemical series . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

(4-bromophenyl)-(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone

InChI

InChI=1S/C12H12BrNO2/c13-10-3-1-9(2-4-10)11(15)14-6-5-12(14)7-16-8-12/h1-4H,5-8H2

InChI Key

ZPYFSUDHUDJPGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C12COC2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The bromine atom on the phenyl ring undergoes nucleophilic substitution under specific conditions. For example:

  • Amination : Reacting with amines (e.g., 2-fluoro-4-nitroaniline) in polar aprotic solvents like dimethylformamide (DMF) at 80°C in the presence of K₂CO₃ yields spirocyclic amine derivatives .

  • Hydroxide-Mediated Alkylation : Treatment with NaOH in sulfolane at 80°C facilitates ring-forming alkylation reactions, as demonstrated in the synthesis of tuberculosis drug intermediates .

Key Conditions

Reaction TypeReagents/ConditionsYieldReference
AminationK₂CO₃, DMF, 80°C93%
AlkylationNaOH, sulfolane, 80°C87%

Ring-Opening Reactions of the Spirocyclic System

The strained 6-oxa-1-azaspiro[3.3]heptane moiety undergoes ring-opening under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis : Protonation of the nitrogen atom weakens the C–N bond, leading to ring cleavage and formation of linear ketone intermediates.

  • Base-Mediated Rearrangements : Strong bases like NaOH promote rearrangements, enabling the synthesis of fused heterocycles .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-couplings:

  • Suzuki–Miyaura Coupling : Reacts with boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives (theoretical prediction based on analogous bromoarenes) .

  • Buchwald–Hartwig Amination : Coupling with primary/secondary amines using Pd₂(dba)₃ and Xantphos forms aryl amines .

Condensation and Cycloaddition Reactions

The ketone group enables condensation with nucleophiles:

  • Schiff Base Formation : Reacts with hydrazines or primary amines to form imines or hydrazones, useful in pharmaceutical intermediate synthesis.

  • 1,3-Dipolar Cycloaddition : Participates with azides or nitrones under thermal conditions to generate fused triazole or isoxazoline rings.

Functional Group Transformations

  • Reduction : The ketone is reducible to a secondary alcohol using NaBH₄ or LiAlH₄, though steric hindrance from the spirocycle may lower yields .

  • Oxidation : Resistant to further oxidation under mild conditions due to the stability of the spirocyclic system .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Solubility : Poor in water but soluble in DMF, dichloromethane, and THF, influencing reaction solvent choices .

Scientific Research Applications

(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone involves its interaction with specific molecular targets, such as the His194 residue of NQO1. The compound’s spirocyclic structure and hydrogen bonding capacity enable efficient binding to the active site of the enzyme, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs

a. (4-Bromophenyl)(6-tosyl-1,6-diazaspiro[3.3]heptan-1-yl)methanone
  • Structure : The spiro core contains two nitrogen atoms (1,6-diazaspiro[3.3]heptane) and a tosyl (p-toluenesulfonyl) group .
  • Crystallographic data (COD entry 1502905) confirms the spiro puckering geometry, critical for understanding conformational preferences .
b. (4-Bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)methanone
  • Structure : Features a sulfur atom in the spiro ring (1-thia-6-azaspiro[3.3]heptane) and a sulfone group .
  • Key Differences: The sulfone group enhances polarity and may improve aqueous solubility compared to the target compound.

Non-Spiro Benzophenone Derivatives

a. (4-Bromophenyl)(pyridin-4-yl)methanone
  • Structure : Replaces the spiro ring with a pyridine moiety .
  • Higher synthetic yield (85% via FeCl₂ catalysis) compared to spiro analogs, which often require multistep routes (e.g., 24–41% yields for piperidine-linked benzophenones in ) . Melting point (122–125°C) is comparable to spiro derivatives, suggesting similar crystallinity .
b. Piperidine-Linked Benzophenones (Compounds 7–11 in )
  • Examples: (4-Fluorophenyl)(4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (Compound 11, 34% yield, m.p. 121–123°C) .
  • Designed for cholinesterase and histamine H3 receptor inhibition, highlighting divergent biological targets vs. spiro compounds .

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Formula Purity (%) Melting Point (°C) Key Functional Groups
Target Compound C₁₂H₁₂BrNO₂ 98 Not reported Spiroazetidine, ketone
6-Tosyl-1,6-diazaspiro Analog C₁₉H₁₉BrN₂O₃S N/A Not reported Tosyl, diazaspiro
1-Thia-6-azaspiro Analog C₁₂H₁₂BrNO₃S 95 Not reported Sulfone, thiaspiro
Pyridin-4-yl Analog C₁₂H₉BrNO N/A 122–125 Pyridine, ketone
Piperidine-Linked (Compound 11) C₂₄H₂₈FNO₂ N/A 121–123 Piperidine, hexyloxy, ketone

Biological Activity

The compound (4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone is a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C12H12BrNO\text{C}_{12}\text{H}_{12}\text{BrN}O

This indicates the presence of a bromine atom, a nitrogen atom in the azaspiro ring, and an oxygen atom in the oxaspiro structure. The molecular weight is approximately 288.30 g/mol, which contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Core : The initial step often includes the cyclization of a precursor compound under acidic conditions.
  • Introduction of Functional Groups : Subsequent reactions introduce the bromophenyl and methanone groups to achieve the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The spirocyclic structure enhances binding affinity due to its conformational flexibility.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of spirocyclic compounds demonstrate efficacy against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as PC-3 prostate cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Case Study 1: Antimicrobial Efficacy

A study published in ACS Omega evaluated the antimicrobial activity of spirocyclic compounds similar to this compound. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli and S. aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of spirocyclic compounds, including derivatives of this compound, and tested them against various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM against breast and prostate cancer cell lines, indicating promising anticancer activity .

Data Summary

Activity Tested Concentration Observed Effect
Antimicrobial25 µg/mLInhibition of E. coli and S. aureus
Anticancer (PC-3)10 - 30 µMInduction of apoptosis
Anticancer (Breast)10 - 30 µMCell cycle arrest

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